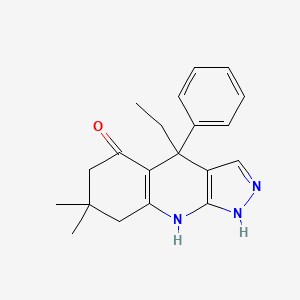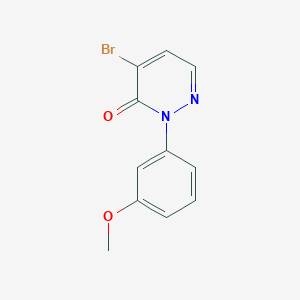![molecular formula C22H19BrN4O3S B2816597 3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111260-35-5](/img/structure/B2816597.png)
3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is a useful research compound. Its molecular formula is C22H19BrN4O3S and its molecular weight is 499.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the versatility of pyridazine and its derivatives in synthesizing new heterocyclic compounds. These synthetic approaches often aim to produce molecules with potential biological activities. For example, studies have developed methods for synthesizing 1,2,4-triazoles and their derivatives, which show significant antimicrobial activities. The synthesis involves starting with basic heterocyclic compounds and introducing various substituents to explore their biological activities (Bayrak et al., 2009; Bayrak et al., 2009).
Antimicrobial Activities
The antimicrobial potential of pyridazine derivatives is a significant area of research. For instance, compounds synthesized from pyridazine have been evaluated for their antimicrobial efficacy against a broad spectrum of microorganisms, revealing good to moderate activities and highlighting their potential as antimicrobial agents (Foks et al., 2004).
Antiviral and Anticancer Screening
Pyridazine derivatives have also been tested for their antiviral and anticancer properties. Certain derivatives have shown promising antiviral activity against various viruses, including hepatitis-A virus (HAV), suggesting their potential in antiviral therapy (Shamroukh & Ali, 2008). Additionally, new thiazole compounds synthesized from related heterocyclic frameworks have been screened for anticancer activity, revealing some compounds with activity comparable to standard treatments against cancer cell lines (Sonar et al., 2020).
Structural Analysis and Characterization
Detailed structural analysis and characterization of pyridazine derivatives provide insight into their potential applications. For instance, crystallographic studies have been conducted to understand the molecular and crystal structure of these compounds, which is crucial for elucidating their mechanism of action and optimizing their biological activities (Bortoluzzi et al., 2011).
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3S/c1-3-29-18-9-7-15(12-19(18)28-2)22-24-20(30-27-22)13-31-21-10-8-17(25-26-21)14-5-4-6-16(23)11-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCDEMJOXMMQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2816514.png)
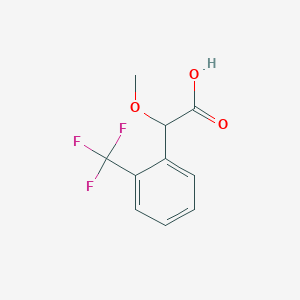
![3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816518.png)

![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)
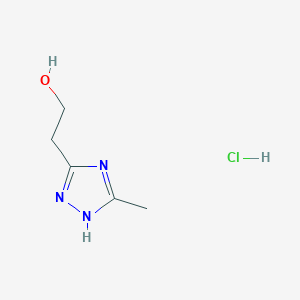
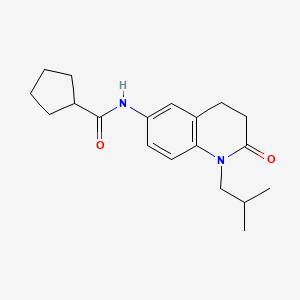

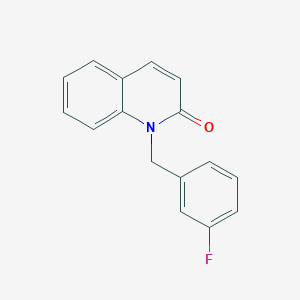
![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
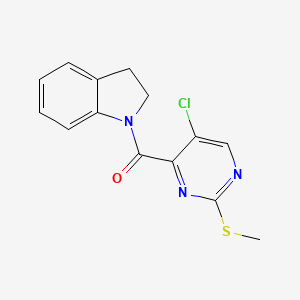
![2,1,3-Benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2816533.png)
